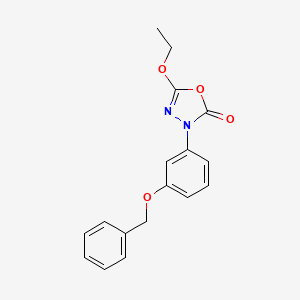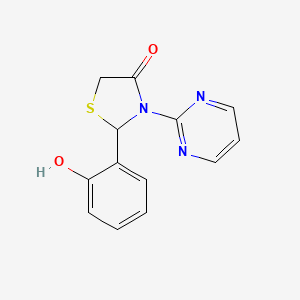
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenethylamine with nitrous acid can lead to the formation of the oxadiazole ring. This reaction is usually carried out in an acidic medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The presence of the amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and other heterocyclic compounds that retain the core structure of the original molecule.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism by which 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares a similar structure but has a pyrazole ring instead of an oxadiazole ring.
5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole: Another similar compound with a phenyl group attached to the pyrazole ring.
Uniqueness
5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the methoxyphenethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37744-05-1 |
|---|---|
Molekularformel |
C11H14ClN3O2 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QPLHCENVQTVOFQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)



![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)




